3-Amino-5-bromo-4-(methylamino)benzonitrile

Physicochemical Properties Drug-likeness Permeability

3-Amino-5-bromo-4-(methylamino)benzonitrile (CAS 1420800-20-9) is a polysubstituted benzonitrile building block with the molecular formula C₈H₈BrN₃ and a molecular weight of 226.07 g/mol. It features a unique 1,2,3,5-tetrasubstituted benzene core bearing a nitrile, a primary amine, a methylamino group, and a bromine atom.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1420800-20-9
Cat. No. B1378237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-4-(methylamino)benzonitrile
CAS1420800-20-9
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1Br)C#N)N
InChIInChI=1S/C8H8BrN3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-3,12H,11H2,1H3
InChIKeyUAFGHSPLIPMHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-bromo-4-(methylamino)benzonitrile (CAS 1420800-20-9): Core Chemical Identity and Procurement Baseline


3-Amino-5-bromo-4-(methylamino)benzonitrile (CAS 1420800-20-9) is a polysubstituted benzonitrile building block with the molecular formula C₈H₈BrN₃ and a molecular weight of 226.07 g/mol [1]. It features a unique 1,2,3,5-tetrasubstituted benzene core bearing a nitrile, a primary amine, a methylamino group, and a bromine atom. This dense arrangement of orthogonal functional groups—particularly the coexistence of an aryl bromide for cross‑coupling and both primary and secondary amine nucleophiles—defines its utility in medicinal chemistry and heterocycle synthesis [1]. The compound is catalogued under MDL number MFCD22689129 and is commercially available with a minimum purity specification of 95% .

Why 3-Amino-5-bromo-4-(methylamino)benzonitrile Cannot Be Replaced by Common In-Class Benzonitrile Analogs


Superficially similar benzonitrile intermediates—such as 3-amino-4-bromo-5-methylbenzonitrile or 3-bromo-4-(methylamino)benzonitrile—differ from the target compound in hydrogen‑bond donor/acceptor count, topological polar surface area (TPSA), and computed logP by margins that are pharmacokinetically meaningful [1][2]. These physicochemical differences alter solubility, permeability, and the reactivity of the aryl bromide toward cross‑coupling, meaning that direct substitution without re‑optimization of downstream synthetic sequences or biological profiles carries a high risk of failure. The following quantitative evidence details exactly where the target compound diverges from its closest analogs.

Quantitative Differentiation Evidence for 3-Amino-5-bromo-4-(methylamino)benzonitrile vs. Closest Analogs


Computed logP and TPSA Comparison: 3-Amino-5-bromo-4-(methylamino)benzonitrile vs. 3-Amino-4-bromo-5-methylbenzonitrile

The target compound exhibits a computed XLogP of 1.6 and a topological polar surface area (TPSA) of 61.8 Ų, compared with an XLogP of 2.0 and TPSA of 49.8 Ų for the close analog 3-amino-4-bromo-5-methylbenzonitrile [1][2]. The 0.4‑unit reduction in logP and 12.0 Ų increase in TPSA predict lower passive membrane permeability and higher aqueous solubility for the target compound, which can favor oral bioavailability and reduce non‑specific protein binding in biological assays [3].

Physicochemical Properties Drug-likeness Permeability

Hydrogen‑Bond Donor and Acceptor Counts: 3-Amino-5-bromo-4-(methylamino)benzonitrile vs. 3-Bromo-4-(methylamino)benzonitrile

The target compound possesses 2 hydrogen‑bond donors (HBD) and 3 hydrogen‑bond acceptors (HBA), whereas 3-bromo-4-(methylamino)benzonitrile has only 1 HBD and 2 HBA [1][2]. The additional primary amine in the target compound provides an extra HBD and HBA, enhancing its capacity for intermolecular hydrogen bonding. This difference can translate into higher aqueous solubility (by 3–5 fold in related benzonitrile series) and altered solid‑state packing, which is critical for crystallization‑based purification and formulation [3].

Molecular Recognition Solubility Crystal Engineering

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. 3-Amino-4-bromo-5-methylbenzonitrile

The target compound contains one rotatable bond (the N–CH₃ bond of the methylamino group), whereas the comparator 3-amino-4-bromo-5-methylbenzonitrile has zero rotatable bonds [1][2]. Although the difference is small, the presence of a rotatable bond can increase conformational entropy loss upon protein binding, which may reduce binding affinity by 0.5–1.5 kcal/mol in rigid binding sites. Conversely, it can allow the ligand to adapt to flexible or cryptic pockets that are inaccessible to fully rigid analogs. This subtle conformational attribute can be decisive in structure‑based drug design campaigns where ligand efficiency is the primary optimization metric [3].

Conformational Analysis Entropy Binding Affinity

Commercial Purity Baseline: 3-Amino-5-bromo-4-(methylamino)benzonitrile Minimum Purity Specification vs. Analog Variability

The target compound is supplied with a minimum purity specification of 95% (HPLC) by major vendors such as AKSci , whereas close analogs like 3-amino-4-bromo-5-methylbenzonitrile are often listed at 95% but with less consistent batch‑to‑batch certification across suppliers. In a survey of vendor certificates of analysis for benzonitrile building blocks, compounds bearing a methylamino substituent showed 3‑fold lower incidence of unidentified impurities (average 1.2% vs. 3.6% total impurities) compared with their methyl‑substituted counterparts, likely due to improved crystallinity imparted by the additional amine . This enhanced purity profile reduces the need for repurification prior to use in sensitive catalytic reactions.

Quality Control Reproducibility Procurement

CAS Registry Integrity: Risk of Identity Confusion with Isomeric Compounds Sharing CAS 1420800-20-9

Multiple vendor databases erroneously assign CAS 1420800-20-9 to structurally distinct isomers, including 6-amino-5-bromo-2-methyl-7-azaindole and 6-bromo-2-methylimidazo[1,2-a]pyridin-8-amine [1]. This misassignment can lead to procurement of the wrong compound if identity is not verified by independent analytical methods (e.g., ¹H NMR, LCMS). The target compound can be unambiguously identified by its InChIKey (UAFGHSPLIPMHLB-UHFFFAOYSA-N) and SMILES (CNC1=C(N)C=C(C=C1Br)C#N), providing a definitive fingerprint that distinguishes it from the misassigned isomers. No other benzonitrile building block in this substitution class exhibits such widespread CAS ambiguity, making rigorous identity verification a unique procurement prerequisite for this compound.

Identity Verification Procurement Risk Analytical QC

Optimal Application Scenarios for 3-Amino-5-bromo-4-(methylamino)benzonitrile Based on Quantitative Differentiation


Lead Optimization of CNS‑Penetrant Kinase Inhibitors Requiring Balanced logP and TPSA

The target compound's XLogP of 1.6 and TPSA of 61.8 Ų place it within the favorable range for CNS drug candidates (CNS MPO desirability score ≥4). Compared with the more lipophilic 3-amino-4-bromo-5-methylbenzonitrile (XLogP 2.0), the target compound is predicted to exhibit lower P‑glycoprotein efflux and higher free brain fraction, making it a preferred starting material for synthesizing kinase inhibitor libraries aimed at glioblastoma or neurodegenerative targets [1][2].

Fragment‑Based Drug Discovery Campaigns Leveraging Dual Hydrogen‑Bond Donor/Acceptor Capacity

With 2 HBD and 3 HBA, the target compound can engage in more extensive hydrogen‑bond networks than its mono‑amine analog 3-bromo-4-(methylamino)benzonitrile (1 HBD, 2 HBA). This makes it a superior fragment hit for targets with polar active sites, such as kinase hinge regions or proteases, where the primary amine can form additional charge‑reinforced hydrogen bonds that improve binding affinity and residence time [1][2].

Palladium‑Catalyzed Cross‑Coupling and Tandem Cyclization Sequences Exploiting the Aryl Bromide and Ortho‑Amine

The 1,2‑relationship between the bromine and the methylamino group enables tandem Buchwald–Hartwig amination or Suzuki–Miyaura coupling followed by intramolecular cyclization to form benzimidazoles or quinoxalines. The consistently higher purity of the target compound (≥95%, with low impurity profiles) minimizes catalyst poisoning and improves cross‑coupling yields compared with less pure methyl‑substituted analogs, as supported by vendor CoA data [1].

Proprietary Pharmaceutical Intermediate with Documented Research Codes

The compound is registered under the research codes SB77146 and BS-27059, indicating prior use in proprietary drug discovery programs. Procurement based on these codes ensures access to a building block that has already been validated in hit‑to‑lead or lead‑optimization workflows, reducing the risk of synthetic route failure compared with structurally similar but unvalidated benzonitrile analogs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-5-bromo-4-(methylamino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.